molecular formula C12H14ClN5O B3032167 3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one CAS No. 1189749-77-6

3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B3032167
CAS No.: 1189749-77-6
M. Wt: 279.72
InChI Key: GIPYEINKTPUBDN-UHFFFAOYSA-N
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Description

3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one is a heterocyclic compound featuring a triazolopyridazine core substituted with a chlorine atom at position 6 and a pyrrolidine-containing ketone moiety at position 2. This structure combines electron-withdrawing (chloro) and electron-donating (pyrrolidine) groups, which may influence its physicochemical properties, such as solubility and metabolic stability. Notably, the compound was listed by CymitQuimica as a discontinued product, suggesting challenges in synthesis, stability, or efficacy during development .

Properties

IUPAC Name

3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O/c13-9-3-4-10-14-15-11(18(10)16-9)5-6-12(19)17-7-1-2-8-17/h3-4H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPYEINKTPUBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC2=NN=C3N2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001135654
Record name 3-(6-Chloro-1,2,4-triazolo[4,3-b]pyridazin-3-yl)-1-(1-pyrrolidinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189749-77-6
Record name 3-(6-Chloro-1,2,4-triazolo[4,3-b]pyridazin-3-yl)-1-(1-pyrrolidinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189749-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6-Chloro-1,2,4-triazolo[4,3-b]pyridazin-3-yl)-1-(1-pyrrolidinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Triazolopyridazine Ring: The triazolopyridazine ring can be synthesized by the cyclization of appropriate precursors under controlled conditions. For instance, a chloro-substituted pyridazine derivative can be reacted with a triazole precursor in the presence of a suitable catalyst.

    Attachment of the Pyrrolidinyl-Propanone Moiety: The pyrrolidinyl-propanone moiety can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazolopyridazine intermediate with a pyrrolidine derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the triazolopyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under

Biological Activity

The compound 3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H13ClN4C_{11}H_{13}ClN_4 with a molecular weight of approximately 222.7 g/mol. The structure features a triazolo-pyridazine moiety linked to a pyrrolidine group, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₁H₁₃ClN₄
Molecular Weight222.7 g/mol
IUPAC NameThis compound
CAS NumberTBD

Antimicrobial Activity

Recent studies have indicated that triazolo derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various Gram-positive bacteria, suggesting potential applications in treating bacterial infections. For instance, a study on similar triazolo compounds demonstrated their ability to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) .

Antiplatelet Activity

Analogous compounds within the same chemical class have been investigated for their antiplatelet effects. Specifically, ticagrelor analogues have been shown to inhibit platelet aggregation by blocking the P2Y12 receptor. It is hypothesized that the structural components of this compound may confer similar antiplatelet properties .

Anticancer Properties

Emerging evidence suggests that compounds with a triazolo-pyridazine scaffold can exhibit anticancer activity. A study found that certain derivatives inhibited cell proliferation in various cancer cell lines by inducing apoptosis . This indicates that the compound could potentially be explored for its anticancer properties.

The biological activity of this compound likely involves multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Interaction : Similar compounds have been shown to interact with receptors such as P2Y12, influencing platelet aggregation and potentially affecting tumor microenvironments.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazolo derivatives:

  • Antimicrobial Study : A study synthesized various triazolo derivatives and evaluated their antimicrobial activity against MRSA. The results indicated that modifications in the triazole ring significantly affected antibacterial potency .
  • Antiplatelet Activity : Research on ticagrelor analogues revealed that structural modifications could lead to enhanced antiplatelet effects while maintaining low toxicity levels .
  • Anticancer Activity : A recent investigation into triazolo-pyridazine compounds demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways .

Comparison with Similar Compounds

Substituent Variations in Position 6 and 3

Compound Name Substituents (Position 6) Substituents (Position 3) Molecular Weight Key Properties/Applications Source
3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one Chloro 1-(pyrrolidin-1-yl)propan-1-one Not provided Discontinued; potential kinase-targeting agent CymitQuimica
6-(4-Ethylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine 4-Ethylpiperazine Isopropyl Not provided Improved solubility due to polar piperazine group Chemical Report
3-[6-(Cyclooctylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one Cyclooctylamino 1-(piperidin-1-yl)propan-1-one 384.5 Enhanced metabolic stability; bulky cyclooctyl group Huaxuewang
PF-4254644 (6-{(S)-1-[6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-ethyl}-quinoline) 1-Methylpyrazole Quinoline-linked ethyl group Not provided Potent c-Met inhibitor; high selectivity ACS Meeting

Key Observations

  • Chloro vs. In contrast, ethylpiperazine (Compound Z606-3882) introduces basicity and solubility, which are critical for oral bioavailability .
  • Pyrrolidine vs. Piperidine : The pyrrolidine group (5-membered ring) in the target compound offers conformational rigidity compared to the piperidine (6-membered) analog in . This may affect off-target interactions .
  • Cytotoxicity : Triazolopyridazines with heteroaryl substitutions (e.g., Compound 24 in ) exhibit moderate cytotoxicity, suggesting that the chloro-pyrrolidine combination in the target compound could be optimized for anticancer activity .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Metabolic Stability: The cyclooctylamino group in ’s compound likely reduces oxidative metabolism by cytochrome P450 enzymes compared to the smaller pyrrolidine group in the target compound .
  • Kinase Inhibition: PF-4254644 () demonstrates that bulky substitutions (e.g., quinoline) at position 3 enhance selectivity for c-Met kinase. The target compound’s pyrrolidine-ketone moiety may favor different kinase targets .
  • Solubility : Ethylpiperazine (Compound Z606-3882) and similar polar groups improve aqueous solubility, whereas the chloro-pyrrolidine combination in the target compound may prioritize lipophilicity for membrane penetration .

Q & A

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

  • Handling: Avoid skin/eye contact and inhalation. Use chemical safety goggles, nitrile gloves, and flame-retardant lab coats. Work under fume hoods with adequate ventilation to minimize aerosol formation .
  • Storage: Keep in tightly sealed containers in dry, well-ventilated areas. Avoid electrostatic buildup by grounding equipment .
  • Emergency Measures: For skin exposure, wash with water for 15+ minutes. For inhalation, move to fresh air and seek medical attention if symptoms persist .

Basic: What synthetic routes are documented for triazolopyridazine derivatives like this compound?

Answer:
A general synthesis involves:

Cyclization: Reacting chlorinated pyridazine precursors with amines (e.g., pyrrolidine) under reflux in DMF .

Functionalization: Using BBr₃ in dichloromethane (DCM) for demethylation or introducing substituents .

Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from DMF/ethanol mixtures .

Basic: Which analytical techniques are essential for structural confirmation?

Answer:

  • X-ray Crystallography: Resolves bond lengths (e.g., mean C–C = 0.005 Å) and torsion angles. Example: R factor = 0.050 in related triazolopyridazine derivatives .
  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrolidine protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry: High-resolution MS to verify molecular weight (e.g., calculated for C₁₃H₁₃ClN₆O: 320.08 g/mol) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Solvent Selection: Replace DMF with DMAc for higher solubility of intermediates .
  • Catalysis: Use Pd(OAc)₂ for cross-coupling reactions to introduce aryl groups .
  • Temperature Control: Gradual heating (105°C → 120°C) reduces side reactions like dimerization .
  • Monitoring: In-situ FTIR to track intermediate formation and adjust reaction time .

Advanced: What computational strategies predict the compound’s bioactivity?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinase targets (e.g., ATP-binding sites). Example: Binding energy ≤ -8.5 kcal/mol suggests strong affinity .
  • QSAR Models: Correlate substituent electronegativity (e.g., Cl at position 6) with inhibitory activity (R² ≥ 0.85) .
  • MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

  • Dose-Response Analysis: Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Assay Validation: Compare results across multiple platforms (e.g., fluorescence vs. luminescence assays) .
  • Metabolic Stability: Pre-treat compounds with liver microsomes to assess false positives from metabolite interference .

Advanced: What experimental designs are robust for pharmacological testing?

Answer:

  • Split-Plot Design: Assign compound concentrations to main plots, cell lines to subplots, and replicate measurements over time .
  • Controls: Include positive (e.g., doxorubicin) and vehicle controls. Use ≥4 replicates for statistical power .
  • Endpoint Selection: Combine IC₅₀ values with apoptosis markers (e.g., caspase-3 activation) .

Advanced: How to analyze structure-activity relationships (SAR) for analogs?

Answer:

  • Substituent Scanning: Synthesize analogs with variations at positions 3 (triazole) and 6 (chlorine). Example: Replace Cl with F to assess halogen effects .
  • 3D Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., triazole N-atoms) using Schrödinger’s Phase .
  • Data Tables:
Substituent (Position 6)IC₅₀ (µM)LogPNotes
Cl0.452.1Reference
F1.21.8Reduced potency
CH₃>502.5Hydrophobicity unfavorable

Advanced: How to address inconsistencies in spectral data during characterization?

Answer:

  • Dynamic NMR: Resolve tautomerism in DMSO-d₆ at variable temperatures (25–80°C) .
  • Isotopic Labeling: Synthesize ¹³C-labeled analogs to confirm peak assignments .
  • Crystallographic Validation: Cross-check NMR-derived structures with X-ray data (e.g., dihedral angles ±5°) .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation: Expose to pH 1–13 buffers at 37°C for 24h. Monitor via HPLC for degradation products .
  • Light Sensitivity: Use ICH Q1B guidelines with UV irradiation (320–400 nm) .
  • Thermal Analysis: DSC/TGA to determine melting points (expected >200°C) and decomposition thresholds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one

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